![molecular formula C18H26N2O5 B2632238 4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid CAS No. 1825161-34-9](/img/structure/B2632238.png)
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid
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Description
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C18H26N2O5 and its molecular weight is 350.415. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
EN300-26956516 has been investigated for its potential antitumor properties. In particular, it exhibits significant activity against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (human breast cancer) cells . Further studies have shown that this compound has promising anti-tumor effects, making it an interesting candidate for cancer research.
Synthesis and Structure
The compound is synthesized from 2-aminobenzimidazole as a key precursor. Through diazotization, it is coupled with malononitrile to yield the target compound. Various secondary amines (such as piperidine, morpholine, and piperazine) react with the intermediate compound to produce different derivatives . The molecular structure of EN300-26956516 includes an imidazole ring and an amino acid side chain.
Biological Evaluation
EN300-26956516 has been evaluated for its biological activity. Notably, it shows inhibitory behavior toward hydrazine, leading to the formation of 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine . Additionally, it reacts with malononitrile to form 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
Molecular Modeling and Docking Studies
Computational docking studies have revealed that EN300-26956516 interacts favorably with specific amino acids in binding pockets. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing its position within the binding site . The binding score suggests potential efficacy.
Other Derivatives
Several related compounds have been synthesized from EN300-26956516, including those with modified substituents. These derivatives exhibit varying activities against different cell lines, highlighting their potential for further investigation .
properties
IUPAC Name |
4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)13(20-16(24)25-18(4,5)6)14(21)19-12-9-7-11(8-10-12)15(22)23/h7-10,13H,1-6H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOJFCNQSFVEH-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid |
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